Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate
Description
Properties
IUPAC Name |
methyl 3-(3,3,3-trifluoropropylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-13-6(12)2-4-11-5-3-7(8,9)10/h11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMUFQWIZWUGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Route
The most common and well-documented synthetic route for Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate involves a nucleophilic substitution reaction between 3,3,3-trifluoropropylamine and methyl 3-chloropropanoate. The reaction proceeds under controlled conditions to prevent side reactions and optimize yield.
$$
\text{3,3,3-trifluoropropylamine} + \text{methyl 3-chloropropanoate} \rightarrow \text{this compound}
$$
- Inert atmosphere (e.g., nitrogen or argon) to avoid oxidation or moisture interference.
- Solvent: Dichloromethane or acetonitrile is commonly used.
- Temperature: Typically ambient to slightly elevated temperatures (20–60°C).
- Reaction time: Several hours to ensure completion.
- Molar ratios: Slight excess of amine to drive reaction forward.
This method is favored due to its straightforward approach and relatively mild conditions, allowing for good control over the product’s purity and yield.
Industrial Scale Production
On an industrial scale, the synthesis is often adapted to continuous flow reactors. This approach offers several advantages:
- Enhanced control over reaction parameters (temperature, pressure, mixing).
- Improved reproducibility and product consistency.
- Reduced reaction times and increased throughput.
- Easier scale-up and automation.
Typical industrial parameters include optimization of temperature (often 40–80°C), pressure (ambient to slight positive pressure), and reaction time (minutes to a few hours) to maximize yield and minimize by-products. The continuous flow setup also facilitates efficient separation and purification downstream.
Alternative Synthetic Approaches and Catalytic Methods
While the direct nucleophilic substitution remains primary, related synthetic methods for trifluoropropyl esters and derivatives provide insights into catalyst use and ester formation that could be adapted.
A notable example is the catalytic esterification of trifluoroacetic acid with methanol using tungsten-based catalysts (e.g., tungstic acid or tungsten oxides). This method achieves high conversion rates (80–86%) and selectivities (up to 99.8%) under mild heating (60–100°C) and stirring conditions. Although this patent specifically addresses methyl 3,3,3-trifluoroacetic acid methyl esters, the catalytic principles may be applicable for preparing trifluoropropyl-containing esters or intermediates relevant to the target compound.
Catalytic Esterification Data Summary:
| Catalyst | Temp (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|---|
| Tungstic acid (WO3·H2O) | 85 | 7.5 | 86.0 | 99.8 | 85.8 |
| WO3·0.33H2O | 90 | 7 | 81.1 | 99.5 | 80.7 |
| Tungstic acid | 90 | 6 | 82.3 | 99.8 | 82.1 |
| WO3·H2O | 90 | 7 | 85.3 | 99.5 | 84.9 |
Catalyst reusability is confirmed with minimal loss of activity after regeneration by roasting at 500°C for 4 hours.
Mechanistic Considerations and Reaction Analysis
The nucleophilic substitution mechanism involves the amine attacking the electrophilic carbon of the ester or halide precursor, displacing the leaving group (chloride in methyl 3-chloropropanoate). The trifluoropropyl group’s electron-withdrawing nature influences the nucleophilicity and reaction kinetics.
Post-synthesis, the compound can undergo further chemical transformations such as:
- Oxidation of the amino group to nitro derivatives using potassium permanganate in acidic medium.
- Reduction of the trifluoropropyl group to trifluoromethyl derivatives using lithium aluminum hydride.
- Nucleophilic substitution at the ester group to form amides or other derivatives.
These reactions provide versatility in modifying the compound for various applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The trifluoropropyl group can be reduced to form a trifluoromethyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Trifluoromethyl derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate for Synthesis : This compound serves as an intermediate in the synthesis of more complex fluorinated compounds. Its unique trifluoropropyl group enhances the lipophilicity and stability of the resulting products.
- Reagent in Organic Reactions : It can be employed as a reagent in various organic transformations, including nucleophilic substitution and oxidation reactions.
2. Biology
- Biochemical Assays : Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate is utilized in biochemical assays for studying enzyme interactions and protein modifications. Its ability to modulate enzyme activity makes it a valuable tool in enzymology.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, although further research is required to quantify this effect.
3. Medicine
- Drug Development : The compound has potential as a precursor for pharmaceuticals targeting specific biological pathways. Its structural characteristics may facilitate the design of drugs with enhanced efficacy and reduced side effects.
- Anticancer Properties : Research indicates that related compounds exhibit significant anticancer activity by interfering with DNA alkylation processes in cancer cells.
Case Study on Anticancer Activity
A study demonstrated that compounds similar to this compound inhibited the growth of non-small-cell lung carcinoma cells by disrupting cellular signaling pathways involved in tumor proliferation. The specific mechanisms involved further investigations into the compound's interactions with DNA and associated repair mechanisms.
Automated Synthesis for Drug Development
Recent advancements in automated synthesis techniques have allowed for the efficient production of this compound and its derivatives. This approach enhances the development of drug-like candidates by streamlining the synthesis process while maintaining high purity levels.
Mechanism of Action
The mechanism by which Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors to modulate their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3-((3,3,3-Trifluoropropyl)thio)propanoate
tert-Butyl (S)-(4-(2,4-Difluoro-5-(((3,3,3-Trifluoropropyl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate
- Structural Difference: Incorporates the (3,3,3-trifluoropropyl)amino group within a larger BACE1 inhibitor scaffold.
- Role of Trifluoropropyl Group : Enhances binding affinity to enzymatic targets due to fluorine’s electron-withdrawing effects, a property shared with the target compound .
- Ester vs. Carbamate : The target’s methyl ester may confer faster metabolic clearance than the tert-butyl carbamate in this analogue.
CP-628006 (CFTR Potentiator)
- Structural Difference : Contains a 3,3,3-trifluoropropyl group within a complex octahydrophenanthrene-carboxamide framework.
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(3,3,3-Trifluoropropyl)amino)acetic Acid
4-Nitro-1-(3,3,3-Trifluoropropyl)-1H-pyrazole
- Structural Difference : Attaches the trifluoropropyl group to a nitro-substituted pyrazole ring.
Key Comparative Data (Inferred from Structural Features)
| Compound | Molecular Weight | Key Functional Group | Potential Applications |
|---|---|---|---|
| Methyl 3-[(3,3,3-Trifluoropropyl)amino]propanoate | ~263.22 (est.) | Amino-ester | Drug intermediates, Agrochemicals |
| Methyl 3-((3,3,3-Trifluoropropyl)thio)propanoate | ~248.25 (est.) | Thioether-ester | Material science, Catalysis |
| CP-628006 | ~517.48 (est.) | Carboxamide-trifluoropropyl | CFTR modulation therapy |
| 4-Nitro-1-(3,3,3-Trifluoropropyl)-1H-pyrazole | ~225.12 (est.) | Nitro-pyrazole | Heterocyclic chemistry |
Research Implications
- Synthetic Accessibility: The target compound’s methyl ester and amino groups may simplify synthesis compared to carbamates or Fmoc-protected derivatives .
- Solubility and Stability : The ester group likely improves membrane permeability over carboxylic acid derivatives, though hydrolysis susceptibility may require formulation adjustments .
Biological Activity
Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate, with the CAS number 1339406-54-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The most common method includes:
- Amidation Reaction : Utilizing dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) in the presence of imidazole to facilitate amidation of amino acids .
- Negishi Coupling : This automated process enhances the efficiency of synthesizing drug-like compounds by using organozinc reagents derived from alkyl halides .
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Enzyme Inhibition : The trifluoropropyl group may enhance the lipophilicity and binding affinity to enzyme active sites.
- Signaling Pathways : The compound may influence cellular signaling pathways through its interaction with specific receptors or enzymes.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : Research has shown that related compounds can inhibit the growth of non-small-cell lung carcinoma and ovarian cancer cells by interfering with DNA alkylation processes .
Antimicrobial Activity
There is emerging evidence that this compound may possess antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, although further research is needed to quantify this effect.
Case Studies
- Case Study on Anticancer Activity :
- Automated Synthesis for Drug Development :
Table 1: Biological Activity Summary
Q & A
Basic: What are the recommended synthetic routes for Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting methyl 3-aminopropanoate with 3,3,3-trifluoropropyl bromide in the presence of a base (e.g., sodium hydride) in an aprotic solvent like dimethylformamide (DMF) at 60–80°C . Optimization includes:
- Temperature control : Elevated temperatures (70–90°C) improve reaction rates but require monitoring for side reactions like ester hydrolysis .
- Solvent selection : Polar aprotic solvents enhance nucleophilicity of the amino group .
- Stoichiometry : A 1.2:1 molar ratio of trifluoropropyl halide to methyl 3-aminopropanoate minimizes unreacted starting material .
Basic: How can the structural integrity and purity of this compound be confirmed post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm the presence of the trifluoropropyl group (δ ~2.8–3.2 ppm for -CF protons) and ester moiety (δ ~3.6–3.8 ppm for methoxy group) .
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm (ester C=O stretch) and ~3300 cm (N-H stretch) validate functional groups .
- High-Performance Liquid Chromatography (HPLC) : A C18 column with UV detection at 210 nm assesses purity (>95% required for biological assays) .
Advanced: What strategies are effective in resolving contradictions in biological activity data observed across different studies?
Methodological Answer:
Contradictions often arise from variability in experimental design. Mitigation strategies include:
- Standardized assay conditions : Fix parameters like pH (7.4 for physiological relevance), temperature (37°C), and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .
- Dose-response curves : Use at least five concentrations (e.g., 1 nM–100 µM) to establish EC/IC values and compare potency across studies .
- Orthogonal assays : Validate enzyme inhibition data with cell-based assays (e.g., fluorescence-based readouts vs. Western blotting) .
Advanced: How does the trifluoropropyl group influence the compound’s reactivity and bioactivity compared to non-fluorinated analogs?
Methodological Answer:
The trifluoropropyl group:
- Enhances metabolic stability : The strong C-F bond resists oxidative degradation, improving half-life in pharmacokinetic studies .
- Modulates lipophilicity : LogP increases by ~0.5–1.0 units, enhancing membrane permeability (measured via PAMPA assays) .
- Alters electronic effects : Electron-withdrawing -CF reduces basicity of the amino group (pKa ~8.5 vs. ~10.2 for non-fluorinated analogs), affecting protonation-dependent interactions .
Advanced: What experimental designs are recommended to evaluate pharmacokinetic properties in preclinical studies?
Methodological Answer:
- In vitro ADME profiling :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu) .
- In vivo studies :
- Dosing : Administer intravenously (1 mg/kg) and orally (10 mg/kg) to calculate bioavailability (F%) .
- Tissue distribution : Quantify compound levels in plasma, liver, and brain at 0.5, 2, 8, and 24 hours post-dose .
Basic: What are the key chemical reactions that this compound undergoes, and under what conditions?
Methodological Answer:
- Hydrolysis : Ester cleavage under acidic (HCl, reflux) or basic (NaOH, 50°C) conditions yields 3-[(3,3,3-trifluoropropyl)amino]propanoic acid .
- Reductive amination : React with aldehydes/ketones (e.g., formaldehyde) and NaBH in methanol to form tertiary amines .
- Acylation : Treat with acetyl chloride in pyridine to protect the amino group .
Advanced: How can researchers address stability challenges during storage under varying pH and temperature?
Methodological Answer:
- pH-dependent stability : Store in buffered solutions (pH 6–7) to prevent ester hydrolysis. Avoid extremes (pH <4 or >9) .
- Temperature control : Lyophilized powder remains stable at -20°C for >6 months. In solution, store at 4°C with 0.1% BHT to inhibit oxidation .
- Degradation monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) and track impurities via UPLC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
